molecular formula C8H16O3 B3080704 Methyl (3r)-3-hydroxyheptanoate CAS No. 109053-87-4

Methyl (3r)-3-hydroxyheptanoate

Cat. No.: B3080704
CAS No.: 109053-87-4
M. Wt: 160.21 g/mol
InChI Key: XSRWENVOBJMPPL-SSDOTTSWSA-N
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Description

Methyl (3r)-3-hydroxyheptanoate is a chiral fatty acid ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is also known as Methyl (R)-3-hydroxyheptanoate and is identified by the CAS Registry Number 15889-95-9 . As a compound with a defined stereocenter, it serves as a valuable chiral building block in organic synthesis and medicinal chemistry research. Chiral hydroxy esters like this one are pivotal intermediates in the synthesis of complex natural products, pharmaceuticals, and fine chemicals, where the specific three-dimensional orientation of the molecule is critical for its biological activity or material properties. Researchers utilize such compounds in developing novel synthetic methodologies, including asymmetric synthesis and enzymatic catalysis . The presence of both a hydroxyl group and an ester functionality provides two distinct reactive sites for further chemical modification, making it a versatile precursor for a wide range of derivatives. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-hydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWENVOBJMPPL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305083
Record name Methyl (3R)-3-hydroxyheptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109053-87-4
Record name Methyl (3R)-3-hydroxyheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109053-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-3-hydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3r 3 Hydroxyheptanoate

Biocatalytic Approaches

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing chiral compounds. Enzymes, acting as biocatalysts, can provide high stereoselectivity under mild reaction conditions.

Enzymatic Reduction of Beta-Ketoesters and Precursors

One of the most effective biocatalytic methods for producing (3R)-hydroxy esters is the asymmetric reduction of the corresponding β-ketoesters. This transformation is often catalyzed by ketoreductases (KREDs), a class of enzymes belonging to the dehydrogenase/reductase family. nih.gov

Carbonyl reductases (KREDs) are widely employed for the synthesis of chiral alcohols from prochiral ketones and keto esters. nih.govnih.gov These enzymes, particularly those from various microorganisms, can exhibit high enantioselectivity, leading to the production of optically pure (R)- or (S)-alcohols. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of a wide range of ketones and β-keto esters. nih.gov While direct studies on methyl 3-oxoheptanoate are not extensively detailed in the provided results, the principle of using KREDs for the stereoselective reduction of β-keto esters is well-established. nih.govnih.gov The synthesis of (2S,3R)-BHME from its corresponding prochiral ketone using an engineered carbonyl reductase from Algoriella xinjiangensis highlights the potential of these enzymes in achieving high stereoselectivity. acs.org

The efficiency of biocatalytic reductions is highly dependent on various reaction parameters. Optimizing these factors is crucial for maximizing yield and enantiomeric excess. Key parameters include:

Enzyme Loading: The amount of enzyme used can significantly impact the reaction rate. researchgate.net

Substrate Concentration: Higher substrate concentrations are desirable for industrial applications but can sometimes lead to substrate inhibition. researchgate.net

Cofactor Regeneration: Many KREDs require a cofactor, typically NADPH or NADH, for the reduction reaction. An efficient cofactor regeneration system, often using a sacrificial alcohol like isopropanol, is essential for the economic viability of the process. nih.gov

Temperature and pH: Enzymes have optimal temperature and pH ranges for their activity and stability. nih.gov For example, a study on the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile found the optimal temperature and pH for the immobilized lipase (B570770) to be 40°C and 7, respectively. nih.gov

Solvent System: The choice of solvent can influence enzyme activity and substrate/product solubility.

A study on the biocatalytic production of (S)-N-Boc-3-hydroxypiperidine demonstrated a process with a high substrate concentration of 100 g/L and a product with over 99% enantiomeric excess, showcasing the potential of optimized biocatalytic systems. researchgate.net

Derivation from Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. mdpi.comnih.gov These biopolymers are composed of (R)-3-hydroxyalkanoic acid monomer units, making them a potential source for chiral building blocks like methyl (3R)-3-hydroxyheptanoate. nih.gov

A diverse range of bacteria, including Pseudomonas putida and Cupriavidus necator (formerly Ralstonia eutropha), are known to produce PHAs. nih.govethz.ch The composition of the PHA polymer can be influenced by the carbon source provided during fermentation. nih.govresearchgate.net For instance, when certain fatty acids are supplied as feedstock, bacteria can incorporate medium-chain-length (MCL) 3-hydroxyalkanoate monomers, such as 3-hydroxyheptanoate, into the PHA polymer chain. nih.gov Engineered strains of Pseudomonas have been developed to produce PHA copolymers containing a variety of monomers, including 3-hydroxyheptanoate (3HHp). nih.gov

Table 1: Examples of PHA-producing microorganisms and their potential for incorporating 3-hydroxyheptanoate.

MicroorganismRelevant PHA Monomers ProducedReference
Pseudomonas putidaMedium-chain-length PHAs ethz.ch
Engineered Pseudomonas spp.Copolymers with 3-hydroxyheptanoate (3HHp) nih.gov
Cupriavidus necator (H16)Copolymers with various MCL-monomers nih.gov

Once the PHA polymer containing 3-hydroxyheptanoate units is produced and harvested, the individual (R)-3-hydroxyalkanoate monomers can be liberated through depolymerization. A common method is acid-catalyzed methanolysis, where the polyester (B1180765) is treated with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding methyl esters. researchgate.netresearchgate.net

The efficiency of this process can be influenced by factors like the concentration of the acid catalyst and the reaction conditions. researchgate.net For instance, research on the methanolysis of different PHAs has shown that the optimal sulfuric acid concentration can vary depending on the type of PHA being processed. researchgate.net This controlled depolymerization allows for the recovery of valuable chiral monomers, including this compound, from a renewable biological source. researchgate.net

Lipase-Mediated Biotransformations and Resolutions

Biotransformations utilizing enzymes offer a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Lipases, in particular, are widely employed for the kinetic resolution of racemic mixtures of esters due to their stereoselectivity, mild reaction conditions, and broad substrate tolerance.

The primary lipase-mediated strategy for obtaining this compound is the kinetic resolution of a racemic mixture of methyl 3-hydroxyheptanoate. In this process, the lipase selectively catalyzes the hydrolysis of one enantiomer—typically the (S)-enantiomer—into the corresponding carboxylic acid, leaving the desired (R)-ester enantiomer unreacted and thus enriched. The lipase from Pseudomonas cepacia (PCL) has demonstrated high enantioselectivity (E > 100) in the resolution of analogous substrates like α-methyl-β-propiothiolactone. nih.gov This high E-value signifies a significant difference in the rate of reaction between the two enantiomers, which is crucial for achieving high enantiomeric excess (ee) of the remaining substrate.

The reaction is typically performed in an organic solvent, such as cyclohexane, which helps to maintain both high enantioselectivity and a practical reaction rate. nih.gov The separation of the resulting (R)-ester from the (S)-acid is straightforward due to the difference in their chemical properties. While product inhibition can sometimes be a challenge, careful control of substrate concentration and reaction conditions can lead to successful resolution. nih.gov Other lipases, such as Candida antarctica lipase B (CALB), are also frequently used for the enantioselective hydrolysis of ester groups. nih.govnih.gov

Table 1: Representative Lipase-Mediated Kinetic Resolution This table is illustrative, based on principles from related reactions.

Parameter Details Reference
Substrate Racemic methyl 3-hydroxyheptanoate -
Enzyme Pseudomonas cepacia Lipase (PCL) nih.gov
Reaction Enantioselective Hydrolysis nih.gov
Solvent Cyclohexane nih.gov
Product 1 (R)-Methyl 3-hydroxyheptanoate (>95% ee) nih.gov
Product 2 (S)-3-Hydroxyheptanoic acid nih.gov

Asymmetric Organic Synthesis

Asymmetric organic synthesis provides direct routes to a single, desired enantiomer, often with high efficiency and stereocontrol, thereby avoiding the 50% theoretical yield limit of kinetic resolutions.

A highly effective method for producing chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto ester. The synthesis of this compound can be achieved by the enantioselective reduction of methyl 3-oxoheptanoate. This transformation is efficiently catalyzed by ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The use of an (R)-BINAP-Ru(II) catalyst, for instance, can hydrogenate the ketone to the corresponding (R)-alcohol with exceptional enantioselectivity, often exceeding 97% ee. orgsyn.org This method is notable for its high chemical yields, operational simplicity, and the high efficiency of the catalyst, which can be used at substrate-to-catalyst ratios of over 1000:1. orgsyn.org The product is easily isolated by distillation after the reaction is complete. orgsyn.org Another powerful strategy is the diastereoselective enolate hydroxylation, where a chiral substrate's enolate reacts with an electrophilic oxygen source, like a Davis oxaziridine, to install the hydroxyl group with high stereocontrol relative to existing stereocenters. nsf.gov

Table 2: Asymmetric Hydrogenation of Methyl 3-Oxoheptanoate This table is based on data for the analogous reduction of methyl 3-oxobutanoate.

Parameter Details Reference
Substrate Methyl 3-oxoheptanoate orgsyn.org
Catalyst (R)-BINAP-Ru(II) Complex orgsyn.org
Reaction Type Homogeneous Asymmetric Hydrogenation orgsyn.org
Product (R)-Methyl 3-hydroxyheptanoate orgsyn.org
Reported Yield 92-96% orgsyn.org
Enantiomeric Excess (ee) 97-98% orgsyn.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary can be used to control the stereochemistry of an aldol (B89426) condensation. For example, an acetate (B1210297) unit can be attached to a chiral auxiliary, such as one derived from an amino alcohol (e.g., Braun's chiral auxiliary). unit.no The resulting chiral ester is then converted into its enolate and reacted with pentanal. The steric hindrance provided by the auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct preferentially. Subsequent cleavage of the auxiliary group—for example, through transesterification with methanol—yields the desired this compound. unit.no This approach allows for predictable and high levels of stereocontrol based on the choice of auxiliary.

The aldol reaction, which involves the addition of an enolate to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. The stereochemical outcome of this reaction can be precisely controlled through the careful selection of reagents and conditions.

To synthesize this compound, the lithium enolate of methyl acetate (or a bulkier ester to enhance selectivity) can be reacted with pentanal. However, controlling the stereochemistry of such a direct reaction can be difficult. A more controlled approach involves generating a specific enolate geometry (E or Z) using a suitable base and solvent system. The subsequent condensation with an aldehyde proceeds through a cyclic, chair-like transition state, as described by the Zimmermann-Traxler model. ubc.ca The relative orientation of the substituents in this transition state determines the diastereoselectivity of the product. For instance, the reaction of a (Z)-boron enolate with an aldehyde typically leads to the syn-aldol adduct, whereas an (E)-enolate favors the anti-adduct. ubc.ca By choosing the appropriate reagents to form a specific enolate and reacting it with pentanal, the 3-hydroxyheptanoate skeleton can be constructed with a high degree of diastereoselectivity. orgsyn.org

Stereochemical Control and Enantiopurity in Methyl 3r 3 Hydroxyheptanoate Synthesis

The synthesis of single-enantiomer compounds such as Methyl (3R)-3-hydroxyheptanoate is a critical task in modern organic chemistry, particularly for pharmaceutical applications where the biological activity of stereoisomers can differ significantly. Achieving high stereochemical control and enantiopurity is paramount. This section explores the primary biocatalytic and chemical methodologies employed to synthesize the (3R)-enantiomer of methyl 3-hydroxyheptanoate, focusing on the mechanisms of stereoselection, strategies to enhance enantiomeric purity, and techniques for isomer separation.

Methyl 3r 3 Hydroxyheptanoate As a Versatile Chiral Building Block

Precursor in the Synthesis of Optically Active Compounds

The defined (R)-configuration at the C3 position makes Methyl (3R)-3-hydroxyheptanoate an excellent starting material for the synthesis of other enantiomerically pure compounds. Chiral molecules are of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries, where biological activity is often dependent on a specific stereoisomer. (R)-3-hydroxyalkanoic acids and their esters serve as synthons for a variety of fine chemicals, including antibiotics, vitamins, and pheromones. researchgate.netresearchgate.netiastate.edu

The general synthetic utility is demonstrated by the creation of a library of 18 different bioactive compounds starting from the closely related (R)-3-hydroxyoctanoic acid, which is also derived from bacterial PHA. researchgate.netnih.gov This work underscores the value of these building blocks in developing new chemical entities with potential therapeutic applications.

The β-lactam (2-azetidinone) ring is the core structural feature of the most important classes of antibiotics, including penicillins and cephalosporins. The synthesis of novel, optically active β-lactams remains a key area of research to combat antibiotic resistance. β-hydroxy esters like this compound are ideal precursors for constructing these strained heterocyclic rings.

One of the most powerful methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the [2+2] reaction between a ketene (B1206846) and an imine. mdpi.com The hydroxyl group of the starting ester can be used to control the stereochemistry of the final product. Another common strategy involves the intramolecular cyclization of β-amino acids or their esters. acs.org In this approach, this compound would first undergo a chemical transformation to convert the C3-hydroxyl group into a nitrogen-containing functionality, such as an amine or an azide, with inversion of stereochemistry if necessary. This intermediate can then be cyclized to form the azetidinone ring. For instance, 3-hydroxy-2-azetidinones can be prepared by hydrolyzing a 3-acetoxy-2-azetidinone, which is itself formed via a Staudinger reaction using acetoxyacetyl chloride. mdpi.com

Precursor TypeGeneral MethodKey TransformationResulting Heterocycle
β-Hydroxy EsterStaudinger SynthesisReaction with imine and ketene precursorβ-Lactam (Azetidinone)
β-Hydroxy EsterIntramolecular CyclizationConversion of -OH to an amino group, followed by cyclizationβ-Lactam (Azetidinone)
Chiral IminesAsymmetric CycloadditionReaction with a ketene to afford cis-β-lactamsOptically Active β-Lactams

This table presents generalized synthetic strategies for which β-hydroxy esters are suitable starting materials.

The enantiopure nature of this compound makes it an attractive starting point for the total synthesis of natural products and their analogs. Many biologically active natural products contain long carbon chains with multiple stereocenters, and using a pre-existing chiral building block can significantly simplify the synthetic route.

Research has demonstrated that derivatives of (R)-3-hydroxyoctanoic acid, a close homolog, possess significant antimicrobial activity against a range of bacteria and fungi, including Candida albicans, while showing low toxicity to mammalian cells. nih.gov Furthermore, these compounds were found to inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa, highlighting their potential as novel anti-infective agents. nih.gov The synthesis of the ant pheromone (3R,4S)-4-methyl-3-hexanol from a different chiral precursor also illustrates the utility of such chiral alcohols in constructing insect communication molecules. mdpi.com These examples strongly support the potential of this compound as a precursor to a variety of bioactive molecules. A purely chemical approach for the synthesis of (R)-3-hydroxydecanoic acid, another homolog, has been described where a key feature is the Wittig reaction, allowing for the introduction of various alkyl chains. iastate.edu

Functionalization and Derivatization Strategies

The chemical versatility of this compound is derived from its two distinct functional groups, which can be modified selectively to create a wide array of derivatives.

The secondary hydroxyl group is a key site for chemical modification. It can be protected, replaced, or oxidized to introduce new functionalities.

Protection: To perform reactions at the ester group or another part of the molecule, the hydroxyl group is often temporarily protected. Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), and acetals like tetrahydropyranyl (THP). uchicago.edulibretexts.org These groups can be introduced under mild conditions and later removed selectively.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This allows for the introduction of various functional groups, including halides or azides, often with inversion of stereochemistry. For example, a library of compounds based on (R)-3-hydroxyoctanoic acid included derivatives where the hydroxyl group was replaced by chlorine or bromine. researchgate.netnih.gov

Oxidation: Mild oxidation of the secondary alcohol yields the corresponding β-keto ester, methyl 3-oxoheptanoate. This introduces a new electrophilic center and allows for further modifications at the alpha-carbon.

Reaction TypeReagents/ConditionsProduct Functional Group
ProtectionTBDMS-Cl, Imidazoletert-Butyldimethylsilyl Ether
ProtectionDihydropyran, H+Tetrahydropyranyl (THP) Ether
Activation/SubstitutionTsCl, Pyridine; then NaN3Azide
OxidationPCC or Swern OxidationKetone

This table provides examples of common reactions for hydroxyl group modification.

The methyl ester functionality can be readily converted into other esters, carboxylic acids, or amides.

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidic workup, hydrolyzes the methyl ester to the corresponding carboxylic acid, (R)-3-hydroxyheptanoic acid. This free acid is often the desired product or an intermediate for further reactions, such as chain modification or amide formation. researchgate.net

Transesterification: Heating the methyl ester in the presence of another alcohol (e.g., benzyl (B1604629) alcohol or ethanol) with an acid or base catalyst results in the exchange of the methyl group for the new alkyl group. researchgate.net This is a common method to create a variety of ester derivatives. For instance, benzyl esters of (R)-3-hydroxyoctanoic acid have been synthesized as part of a bioactive compound library. researchgate.netresearchgate.net

For the synthesis of certain natural products or analogs, it may be necessary to modify the length of the n-butyl side chain of this compound. This can be achieved through established homologation or degradation procedures, which are typically performed on the corresponding carboxylic acid.

Chain Elongation: The Arndt-Eistert homologation is a classic method for extending a carboxylic acid chain by one methylene (B1212753) (-CH2-) unit. libretexts.org The process involves converting the carboxylic acid (obtained after hydrolysis of the ester) into an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a silver-catalyzed Wolff rearrangement in the presence of water or an alcohol. organic-chemistry.orgwikipedia.org This sequence yields a new carboxylic acid or ester that is one carbon longer, while preserving the stereochemistry at the chiral center. libretexts.org

Chain Shortening: The Barbier-Wieland degradation provides a method for shortening an alkyl chain by one carbon. wikipedia.orgoxfordreference.com The procedure involves reacting the ester with a phenyl Grignard reagent to form a tertiary alcohol, followed by dehydration to an alkene. Oxidative cleavage of this alkene (e.g., with ozone or potassium permanganate) then yields a new carboxylic acid with a chain that is one carbon shorter. youtube.com

Biological and Metabolic Pathways Involving Hydroxy Fatty Acid Esters

Enzymatic Pathways for Hydroxy Fatty Acid Production

The formation of hydroxy fatty acids, the precursors to hydroxy fatty acid esters like methyl (3R)-3-hydroxyheptanoate, is accomplished through various enzymatic pathways in microorganisms. These pathways are crucial for producing a diverse range of these valuable compounds, which are otherwise difficult to synthesize chemically due to the inert nature of the fatty acyl chain. nih.gov

Several classes of enzymes are involved in the hydroxylation of fatty acids. These include:

P450 Monooxygenases (P450s): These enzymes, particularly from the CYP102 family, are known for their ability to hydroxylate fatty acids at various positions. researchgate.net They are often self-sufficient, containing a reductase domain that facilitates electron transfer from NADPH. researchgate.net

Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids, which can then be reduced to hydroxy fatty acids. researchgate.net

Hydratases: Fatty acid hydratases (FAHs) catalyze the addition of a water molecule to the double bonds of unsaturated fatty acids, resulting in the stereospecific and regioselective production of hydroxy fatty acids. uniba.it For example, oleate (B1233923) hydratase specifically acts on the Δ9 double bond. uniba.it

Diol Synthases: Found in both bacteria and fungi, these enzymes can produce di-hydroxy fatty acids. researchgate.net

The stereoselectivity of these enzymatic reactions is a key feature, often yielding enantiomerically pure products. For instance, the reduction of β-keto esters is a common method for synthesizing 3-hydroxy acids, and the choice of enzyme can determine the chirality of the resulting alcohol. nih.govwikipedia.org Alcohol dehydrogenases (ADHs) or carbonyl reductases (CRs) are frequently employed for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.net

The production of specific hydroxy fatty acids can be enhanced through metabolic engineering. By deleting genes involved in competing pathways, such as the β-oxidation of fatty acids, the carbon flux can be redirected towards the desired hydroxy fatty acid products. researchgate.net

Role of Hydroxy Fatty Acid Esters in Biological Systems (Focus on chemical transformations as metabolic intermediates)

Hydroxy fatty acid esters serve as crucial metabolic intermediates in various biological systems, participating in a range of chemical transformations.

One of the most significant roles of these esters, particularly (R)-3-hydroxyacyl-CoAs, is as monomers for the biosynthesis of polyhydroxyalkanoates (PHAs). asm.orgnih.gov PHAs are intracellular biopolymers that act as carbon and energy storage reserves in many bacteria. asm.orgnih.gov When nutrients are limited, bacteria can accumulate PHAs to high levels. asm.org The key enzyme in this process is PHA synthase (PhaC), which polymerizes the (R)-3-hydroxyacyl-CoA monomers. asm.orgnih.gov

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent another class of biologically important molecules. mdpi.comsemanticscholar.org These lipids are involved in regulating glucose metabolism and inflammatory processes. mdpi.comsemanticscholar.org They are formed through the esterification of a hydroxy fatty acid with another fatty acid. acs.org For example, ornithine-FAHFAs, found in bacteria, are synthesized by the acylation of short-chain 3-hydroxy fatty acids and the subsequent addition of ornithine. mdpi.comsemanticscholar.org These molecules play a role in the permeability of bacterial membranes. mdpi.comsemanticscholar.org

Furthermore, hydroxy fatty acid esters can be involved in cellular signaling. For instance, some 3-hydroxy fatty acids have been shown to activate G protein-coupled receptors. nih.gov

The chemical transformations involving these esters are diverse. They can undergo polymerization to form bioplastics, or they can be modified by other enzymes to create a variety of signaling molecules and structural components within the cell.

Intermediates in Microbial Metabolism (e.g., PHA biosynthesis precursors)

This compound and other (R)-3-hydroxy fatty acid esters are key intermediates in microbial metabolism, most notably as precursors for the synthesis of polyhydroxyalkanoates (PHAs). asm.orgethz.ch PHAs are a family of biodegradable polyesters produced by numerous microorganisms as intracellular carbon and energy storage compounds. nih.govmdpi.com

The biosynthesis of PHAs typically begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov This is then reduced to (R)-3-hydroxybutyryl-CoA, the simplest PHA precursor. nih.gov However, a wide variety of other (R)-3-hydroxyacyl-CoA monomers can be incorporated into PHA polymers, leading to a diverse range of materials with different properties. asm.org The composition of the resulting PHA often depends on the available carbon source and the specific metabolic pathways of the microorganism. asm.org

For example, medium-chain-length PHAs (mcl-PHAs), which are composed of C6 to C16 3-hydroxy fatty acids, can be synthesized from fatty acids or other aliphatic carbon sources. asm.org In this context, (R)-3-hydroxyheptanoyl-CoA would be a direct precursor for the incorporation of a C7 monomer into the PHA chain.

The enzymes central to PHA synthesis are β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). nih.govnih.gov Metabolic engineering strategies can be employed to enhance the production of specific PHA precursors. For instance, overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway can increase the supply of NADPH, which is required for the reduction of acetoacetyl-CoA. nih.gov Additionally, modifying pathways like the reverse β-oxidation pathway can increase the availability of longer-chain (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. nih.gov

The ability of microorganisms to produce a wide array of these hydroxyalkanoate precursors highlights the metabolic flexibility of these organisms and provides opportunities for the biotechnological production of novel biopolymers. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Methyl (3R)-3-hydroxyheptanoate from reaction mixtures and for assessing its purity, including the critical determination of its enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is instrumental in determining the monomer composition of polyesters and can be used to identify and quantify β-hydroxy acid methyl esters. researchgate.netnih.gov For instance, the analysis of 3-hydroxy fatty acid methyl esters often reveals a characteristic base peak at m/z 103, which is indicative of the β-hydroxy ester structure. researchgate.net The fragmentation pattern can also be influenced by the stereochemistry of the molecule, offering potential clues to the isomeric composition. nih.gov The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the column, aiding in its identification when compared to a known standard.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-performance liquid chromatography (HPLC) is the premier technique for determining the enantiomeric purity of chiral compounds. For β-hydroxy esters, this is often achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with the two enantiomers, leading to their separation and allowing for the quantification of each.

The choice of the chiral stationary phase is critical. Amylose-derived CSPs have proven effective for the separation of N-fluorenylmethoxycarbonyl (FMOC) derivatives of α-amino acids and their methyl esters. researchgate.net Similarly, "Pirkle"-type stationary phases and others based on polysaccharide derivatives are commonly used for resolving chiral molecules. mdpi.com The separation of diastereomers, formed by reacting the chiral analyte with a chiral derivatizing agent, on a non-chiral column is another effective HPLC-based strategy for determining enantiomeric purity and absolute configuration. mdpi.comnih.gov The resolution factor (Rs) and separation factor (α) are key parameters in evaluating the effectiveness of the chiral separation. mdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the carbonyl and the hydroxyl group, the methine proton at the chiral center, and the protons of the butyl chain. The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure. chemicalbook.comchemicalbook.com

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of this compound. nih.govnih.govchemicalbook.com

NMR can also be used to determine absolute configuration by using chiral derivatizing agents, such as Mosher's acid, which create diastereomeric esters with distinct NMR signals. mdpi.com

Table 1: Representative NMR Data for Similar β-Hydroxy Esters

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Methyl (R)-(-)-3-hydroxybutyrate¹H4.21--
3.71s-
2.50, 2.43--
1.23d6.3
Methyl (S)-(+)-3-hydroxybutyrate¹H4.21--
3.71s-
2.49, 2.43--
1.23d6.3

Note: The data presented is for illustrative purposes and is based on structurally similar compounds. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) Techniques

As a standalone technique or coupled with chromatography, mass spectrometry provides the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the molecular formula. nih.gov The fragmentation pattern, which results from the cleavage of specific bonds upon ionization, offers structural clues. For esters, common fragmentation pathways include cleavage adjacent to the carbonyl group. libretexts.org The presence of a hydroxyl group can also lead to characteristic fragmentation, such as the loss of a water molecule.

Optical Rotation and Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule, i.e., the (R) or (S) designation, requires techniques that are sensitive to the three-dimensional arrangement of atoms.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of the enantiomer. For example, a negative sign of rotation is often associated with the (R)-enantiomer in similar compounds like Methyl (R)-(-)-3-hydroxybutyrate. thermofisher.com However, the solvent can significantly influence the measured optical rotation. researchgate.net

Chiroptical Spectroscopy: This encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light. saschirality.org These experimental spectra can be compared with spectra predicted by quantum chemical calculations for a given absolute configuration, providing a powerful method for its assignment. nih.govmdpi.com This approach is particularly valuable when crystallographic methods are not feasible. The combination of experimental chiroptical data with computational modeling has become a robust strategy for the unambiguous determination of the absolute configuration of complex chiral molecules. mdpi.com

Computational and Mechanistic Studies of Methyl 3r 3 Hydroxyheptanoate Transformations

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Enzymatic Reactions

Hybrid QM/MM methods are a cornerstone for studying reactions within large biological systems like enzymes. nih.gov In this approach, the electronically active region of the enzyme's active site, including the substrate Methyl (3R)-3-hydroxyheptanoate and key catalytic residues, is treated with a high-level quantum mechanics (QM) method. The remainder of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics (MM) force field. nih.gov This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming events within the vast environment of the enzyme.

The application of QM/MM simulations to the enzymatic transformations of β-hydroxy esters can elucidate the entire reaction profile. For instance, in the enzymatic reduction of a similar substrate, 3-hydroxy-3-methylglutaryl coenzyme A, QM/MM calculations have been used to map the reaction mechanism. rsc.org These studies can predict the protonation states of active site residues and the substrate, which are crucial for catalytic activity. rsc.org For this compound, QM/MM studies could model its interaction with oxidoreductases, identifying the key amino acid residues involved in hydride transfer and stabilization of the transition state.

A typical QM/MM study would involve the following steps:

System Setup: Building a model of the enzyme-substrate complex, solvating it in a water box, and adding necessary ions.

QM Region Definition: Selecting the atoms to be included in the QM region. For the transformation of this compound, this would likely include the substrate itself, the nicotinamide (B372718) ring of a NAD(P)H cofactor, and the side chains of catalytically important residues (e.g., tyrosine, serine, lysine).

Potential Energy Surface Scanning: Calculating the energy of the system along the reaction coordinate to identify transition states and intermediates.

Free Energy Calculations: Employing methods like thermodynamic integration to determine the activation free energy barriers, providing a quantitative measure of the reaction rate. nih.gov

The insights gained from QM/MM calculations are instrumental for enzyme engineering efforts aimed at improving the catalytic efficiency or altering the substrate specificity for the production of valuable chiral compounds like this compound.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a substrate and an enzyme over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how a substrate like this compound binds to an enzyme's active site, the conformational changes that occur upon binding, and the role of solvent molecules. youtube.com

For the enzymatic synthesis or transformation of this compound, MD simulations can be used to:

Assess Binding Stability: Determine the stability of the enzyme-substrate complex by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. nih.gov

Identify Key Binding Residues: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the substrate and the enzyme to identify the amino acid residues that are critical for binding and orientation.

Study Conformational Dynamics: Observe the flexibility of different parts of the enzyme and how this flexibility is related to its catalytic function. mdpi.com

The following table illustrates the type of data that can be obtained from MD simulations, showing the interaction energies between a substrate and key active site residues.

ResidueInteraction TypeAverage Distance (Å)Interaction Energy (kcal/mol)
Tyr152Hydrogen Bond (OH···O=C)2.8-4.5
Ser110Hydrogen Bond (OH···OH)3.1-3.2
Lys125Electrostatic (NH3+···O=C)3.5-6.8
Ile198Hydrophobic4.2-1.5

This is an illustrative table based on typical MD simulation results for enzyme-substrate interactions.

DFT (Density Functional Theory) Calculations for Reaction Pathway Analysis

Density functional theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for studying the mechanisms of organic reactions in the absence of an enzyme, or for modeling the QM region in QM/MM calculations. nih.gov For transformations involving this compound, DFT can be used to analyze reaction pathways, calculate activation energies, and understand the electronic factors that govern reactivity and selectivity. mdpi.com

A DFT study on a reaction involving a similar compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, provides a framework for how such an analysis would be applied. researchgate.net In that study, DFT calculations were used to investigate a cycloaddition reaction. The global and local reactivity indices derived from DFT, such as the electronic chemical potential, hardness, and electrophilicity/nucleophilicity indices, were used to predict the reactivity of the reactants. researchgate.net

For a hypothetical transformation of this compound, DFT could be used to:

Optimize Geometries: Determine the lowest energy structures of reactants, transition states, and products.

Calculate Reaction Energies: Compute the enthalpy and Gibbs free energy of reaction to determine the thermodynamic feasibility of a transformation.

Analyze Transition States: Characterize the geometry and electronic structure of transition states to understand the bond-breaking and bond-forming processes.

Elucidate Reaction Mechanisms: Distinguish between different possible reaction mechanisms (e.g., concerted vs. stepwise) by comparing the activation barriers of the competing pathways.

The following table presents illustrative data from a DFT analysis of a hypothetical reaction, showing the calculated activation energies for different stereoisomeric pathways.

Reaction PathwayTransition StateActivation Energy (kcal/mol)Relative Energy (kcal/mol)
Path A (R-product)TS-A15.20.0
Path B (S-product)TS-B18.5+3.3

This is an illustrative table based on typical DFT calculation results for reaction pathway analysis.

Prediction of Stereoselectivity and Reaction Outcomes

A significant application of computational chemistry is the prediction of stereoselectivity in chemical reactions. For the synthesis of a chiral molecule like this compound, understanding and predicting the stereochemical outcome is crucial. Computational models can provide a rationale for the observed stereoselectivity and guide the design of new catalysts or reaction conditions to favor the desired stereoisomer.

The stereoselectivity of a reaction is determined by the difference in the activation free energies of the competing diastereomeric transition states. DFT and QM/MM calculations can be used to compute these energy differences. A lower activation energy for the transition state leading to the (3R)-enantiomer would explain its preferential formation.

In a study on a cycloaddition reaction of a related compound, the high regio- and stereoselectivity observed experimentally was successfully explained by the analysis of the relative free energies of the different reaction paths calculated using DFT. researchgate.net The transition states leading to the major products were found to be significantly lower in energy than those leading to the minor products.

Computational models can also incorporate machine learning algorithms to predict stereoselectivity based on a large dataset of known reactions. By quantifying the steric and electronic properties of the reactants and catalysts, these models can predict the enantiomeric ratio of a reaction with a high degree of accuracy.

The following table summarizes the key computational approaches and their role in understanding the transformations of this compound.

Computational MethodKey ApplicationInformation Obtained
QM/MMEnzymatic Reaction MechanismsReaction pathways, activation energies, role of active site residues.
Molecular DynamicsEnzyme-Substrate InteractionsBinding modes, conformational changes, interaction energies.
DFTReaction Pathway AnalysisTransition state structures, reaction thermodynamics, electronic properties.
VariousPrediction of StereoselectivityRationale for stereochemical outcomes, prediction of enantiomeric ratios.

Future Directions and Emerging Research Avenues

Development of Novel Biocatalysts and Engineered Organisms

The stereoselective synthesis of Methyl (3R)-3-hydroxyheptanoate is a critical challenge that is being addressed through the development of advanced biocatalytic systems. The enzymatic reduction of the corresponding ketone, methyl 3-oxoheptanoate, is a promising route. nih.govmedchemexpress.com

Novel Biocatalysts: Research is focused on the discovery and engineering of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), with high enantioselectivity and activity towards methyl 3-oxoheptanoate. nih.govresearchgate.net These enzymes offer a green alternative to traditional chemical reductants. The development of self-sufficient heterogeneous biocatalysts, which co-immobilize the enzyme and its required cofactors, is a significant area of advancement, aiming to improve reusability and reduce costs.

Engineered Organisms: Metabolic engineering of microorganisms, particularly Escherichia coli, presents a powerful strategy for the in vivo production of this compound. nih.govnih.gov By introducing and optimizing heterologous pathways, such as those for polyhydroxyalkanoate (PHA) biosynthesis, and by deleting competing pathways, researchers can engineer strains capable of converting simple carbon sources into the desired chiral ester. nih.gov For instance, recombinant E. coli strains have been successfully developed for the production of copolymers containing 3-hydroxyhexanoate (B1247844), a close structural analog of 3-hydroxyheptanoate. nih.gov Future work will likely focus on tailoring these engineered strains to specifically enhance the production of C7 monomers like 3-hydroxyheptanoate.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in developing sustainable and economically viable processes for the synthesis of this compound. chemistryjournals.net Key metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI) are being used to evaluate and compare the "greenness" of different synthetic routes. mdpi.comugent.be

The chemoenzymatic synthesis of chiral molecules, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, is a particularly promising green approach. nih.gov For example, a greener synthetic route to a related compound, ibuprofen, developed by the BHC Company, significantly reduced waste and improved atom economy through a catalytic process. chemistryjournals.net Similar strategies can be applied to the synthesis of this compound, moving away from stoichiometric reagents and hazardous solvents. The use of alternative solvents like water, ionic liquids, or supercritical fluids, as well as solvent-free reaction conditions, are key areas of investigation. chemistryjournals.net

Expanding the Synthetic Utility in Advanced Materials and Specialty Chemicals

The unique chiral structure of this compound makes it a valuable monomer for the synthesis of advanced materials, particularly biodegradable polymers, and an intermediate for specialty chemicals. enamine.net

Advanced Materials: As a medium-chain-length (mcl) 3-hydroxyalkanoate, 3-hydroxyheptanoate can be incorporated into polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters. rsc.orgmdpi.comnih.gov The inclusion of mcl monomers like 3-hydroxyhexanoate has been shown to improve the flexibility and toughness of PHAs, reducing the brittleness often associated with short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). nih.govmdpi.com Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] exhibit properties comparable to commodity plastics and have potential applications in medical devices, packaging, and as tissue engineering scaffolds. nih.govhep.com.cnresearchgate.net It is anticipated that poly(3-hydroxyheptanoate) and its copolymers will exhibit similarly valuable properties.

Polymer TypeMonomer CompositionKey PropertiesPotential Applications
P(3HB)3-hydroxybutyrateBrittle, high crystallinityLimited due to poor processability
P(3HB-co-3HV)3-hydroxybutyrate, 3-hydroxyvalerateImproved flexibility over P(3HB)Biodegradable plastics
P(3HB-co-3HHx)3-hydroxybutyrate, 3-hydroxyhexanoateElastomeric, lower crystallinity, higher elongation at breakMedical devices, packaging, tissue engineering
P(3HHp) 3-hydroxyheptanoate Expected to be flexible and elastomeric Advanced biodegradable materials

Specialty Chemicals: Chiral β-hydroxy esters are important intermediates in the pharmaceutical and fragrance industries. enamine.netbuchler-gmbh.com For example, methyl 3-oxoheptanoate, the precursor to this compound, is used as a flavoring and fragrance agent. medchemexpress.com The chiral alcohol functionality and the seven-carbon chain of this compound make it a versatile building block for the synthesis of a variety of complex organic molecules.

Integrated Biorefinery Approaches for Chiral Chemical Production

The sustainable production of this compound can be envisioned within the framework of an integrated biorefinery. nih.govresearchgate.net A biorefinery utilizes biomass feedstocks to produce a range of products, including fuels, chemicals, and materials. nih.gov

The production of medium-chain-length PHAs can be integrated into biorefineries that process lignocellulosic biomass. rsc.org Hydrolysates from these processes can serve as carbon sources for microbial fermentation to produce PHAs containing 3-hydroxyheptanoate monomers. rsc.org Furthermore, waste streams from other industrial processes, such as crude glycerol (B35011) from biodiesel production, can be valorized as feedstocks for PHA production.

The development of biorefineries capable of producing a portfolio of top building block chemicals, including chiral molecules like 3-hydroxyalkanoates, is a key goal for a sustainable chemical industry. nih.govresearchgate.net This approach not only reduces reliance on fossil fuels but also creates value from renewable resources and waste streams, contributing to a circular bioeconomy.

Q & A

Q. What are the primary synthetic routes for Methyl (3R)-3-hydroxyheptanoate, and how do they ensure stereochemical purity?

this compound can be synthesized via:

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures to isolate the (3R)-enantiomer .
  • Microbial fermentation : Engineered Pseudomonas putida strains produce (R)-configured hydroxyalkanoates via β-oxidation pathways, with optimized carbon sources (e.g., fatty acids) to enhance yield .
  • Chemical esterification : Protection of the hydroxyl group (e.g., using silyl ethers) followed by esterification with methanol under acidic conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol (95:5) to resolve enantiomers; retention times validated against standards .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm ester and hydroxyl group positions (e.g., δ ~3.6 ppm for methoxy, δ ~4.0 ppm for hydroxyl) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+Na]+^+ at m/z 189.1) and fragmentation patterns .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • The compound hydrolyzes to 3-hydroxyheptanoic acid under acidic (pH < 3) or alkaline (pH > 9) conditions. Stability is optimal in neutral buffers (pH 6–8) at 4°C, with degradation <5% over 24 hours .

Q. What biosynthetic pathways in microorganisms produce (R)-3-hydroxyalkanoates like this compound?

  • Pseudomonas putida utilizes β-oxidation of fatty acids to generate (R)-3-hydroxyacyl-CoA intermediates, which are esterified by methanol via acyltransferases . Substrate specificity of PhaC synthase determines chain-length incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical purity of synthetic this compound?

  • Discrepancies often arise from inadequate chiral separation methods. Validate purity using:
  • Polarimetry : Compare specific rotation ([α]D_D) with literature values (e.g., +15° to +20° for (3R) isomer).
  • Chiral derivatization : Convert to diastereomers with Mosher’s acid for GC-MS analysis .
  • X-ray crystallography : Absolute configuration confirmation for crystalline derivatives .

Q. What experimental design considerations are critical for scaling up microbial production of this compound?

  • Optimize fed-batch fermentation parameters:
  • Carbon source : Use octanoic acid to enhance C7 monomer yield in P. putida .
  • Oxygen transfer : Maintain dissolved O2_2 >30% saturation to prevent byproduct formation.
  • Downstream processing : Solvent extraction (e.g., ethyl acetate) followed by vacuum distillation to isolate the ester .

Q. How do conflicting HPLC retention times for this compound arise, and how can they be mitigated?

  • Contradictions may stem from column aging or mobile phase variability. Standardize methods:
  • Column conditioning : Pre-equilibrate with ≥10 column volumes of mobile phase.
  • Internal standards : Spike with methyl (3S)-3-hydroxyheptanoate to confirm baseline separation .

Q. What metabolic engineering strategies enhance the substrate range of microbes producing this compound?

  • Engineer P. putida to express heterologous thioesterases (e.g., tesB from E. coli) for selective hydrolysis of C7 acyl-ACP intermediates . Co-expression of alcohol dehydrogenases (e.g., yqhD) improves methanol utilization for esterification .

Q. How do degradation products of this compound impact bioactivity studies?

  • Hydrolysis to 3-hydroxyheptanoic acid may confound cytotoxicity assays. Stabilize solutions by:
  • Lyophilization : Store as a powder at -20°C.
  • Antioxidants : Add 0.1% BHT to prevent radical-mediated oxidation .

Q. What structural modifications to this compound improve its utility as a chiral building block?

  • Cyclopentenyl derivatives : Introduce ketone groups (e.g., 5-oxo substituents) via Claisen condensation to enhance reactivity in Diels-Alder reactions .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to block the hydroxyl group during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.